Isopyrazam

Descripción

Propiedades

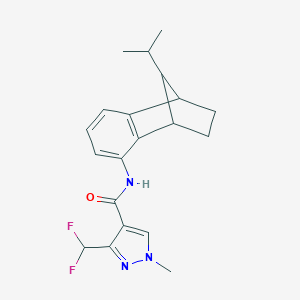

IUPAC Name |

3-(difluoromethyl)-1-methyl-N-(11-propan-2-yl-3-tricyclo[6.2.1.02,7]undeca-2(7),3,5-trienyl)pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F2N3O/c1-10(2)16-12-7-8-13(16)17-11(12)5-4-6-15(17)23-20(26)14-9-25(3)24-18(14)19(21)22/h4-6,9-10,12-13,16,19H,7-8H2,1-3H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDZGXBTXBEZDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2CCC1C3=C2C=CC=C3NC(=O)C4=CN(N=C4C(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058208 | |

| Record name | Isopyrazam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881685-58-1 | |

| Record name | Isopyrazam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881685-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopyrazam [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881685581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopyrazam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Reaction mass of 3-(difluoromethyl)-1-methyl-N-[(1RS,4SR,9RS)-1,2,3,4-tetrahydro-9-isopropyl-1,4-methanonaphthalen-5-yl]pyrazole-4-carboxamide and of 3-(difluoromethyl)-1-methyl-N-[(1RS,4SR,9SR)-1,2,3,4-tetrahydro-9-isopropyl-1,4-methanonaphthalen-5-yl]pyrazole-4-carboxamide; isopyrazam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Development of Isopyrazam: A Technical Guide

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Isopyrazam is a broad-spectrum foliar fungicide developed by Syngenta, belonging to the chemical class of pyrazole carboxamides. It exhibits potent activity against a wide range of fungal pathogens by inhibiting the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial respiratory chain. This technical guide provides a comprehensive overview of the discovery and development of Isopyrazam, detailing its synthesis, mode of action, biological efficacy, and key experimental methodologies.

Chemical Synthesis

The synthesis of Isopyrazam involves the coupling of two key intermediates: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and 9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine. The technical material is an isomeric mixture of the syn-isomer (approximately 70-100%) and the anti-isomer (approximately 0-30%)[1].

Synthesis Pathway of Isopyrazam Intermediates and Final Product

Caption: Generalized synthesis pathway for Isopyrazam.

Mode of Action: Succinate Dehydrogenase Inhibition

Isopyrazam functions as a succinate dehydrogenase inhibitor (SDHI), targeting Complex II of the mitochondrial electron transport chain in fungi. By binding to the ubiquinone-binding site (Qp-site) of the SDH enzyme, Isopyrazam blocks the oxidation of succinate to fumarate. This disruption of the tricarboxylic acid (TCA) cycle and electron transport chain ultimately leads to the cessation of ATP production, depriving the fungal cells of energy and causing cell death. The unique benzonorbornene moiety in Isopyrazam's structure is believed to contribute to its strong binding affinity and efficacy.

Signaling Pathway of Isopyrazam's Mode of Action

Caption: Isopyrazam inhibits the fungal respiratory chain.

Biological Efficacy

Isopyrazam demonstrates high efficacy against a broad spectrum of fungal pathogens in various crops. Its protective and curative activities have been documented in numerous field and laboratory studies.

Table 1: In Vitro Efficacy of Isopyrazam Against Various Fungal Pathogens

| Fungal Pathogen | Crop | EC50 (µg/mL) | Reference |

| Rhizoctonia solani | Rice | 0.0018 - 0.0336 | [2] |

| Podosphaera xanthii | Cucumber | 0.04 (protective), 0.05 (curative) |

Table 2: Field Trial Efficacy of Isopyrazam Against Key Cereal Pathogens

| Pathogen | Crop | Application Rate | Efficacy (%) | Reference |

| Septoria tritici | Wheat | 1000 mL/ha (as SEGURIS® Flexi) | High protectant activity | [3][4] |

| Rhynchosporium secalis | Barley | 600 mL/ha (as SEGURIS® Flexi) | Effective control | [4] |

| Puccinia striiformis | Wheat | 600 mL/ha (as SEGURIS® Flexi) | Effective control | [4] |

Experimental Protocols

1. Mycelial Growth Inhibition Assay

This protocol is used to determine the in vitro efficacy of Isopyrazam against fungal pathogens by measuring the inhibition of mycelial growth.

Workflow for Mycelial Growth Inhibition Assay

Caption: Workflow for determining fungicide efficacy in vitro.

Methodology:

-

Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize.

-

Fungicide Incorporation: While the PDA is molten, add stock solutions of Isopyrazam to achieve a range of final concentrations. A control with no fungicide is also prepared.

-

Plating: Pour the fungicide-amended and control PDA into sterile Petri dishes.

-

Inoculation: Once the agar has solidified, place a small mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus onto the center of each plate.

-

Incubation: Incubate the plates at the optimal temperature for the specific fungus in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular time points until the colony in the control plate reaches the edge of the dish.

-

Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

-

Inhibition (%) = [(dc - dt) / dc] * 100

-

Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

-

-

-

EC50 Determination: Use probit analysis or other statistical software to calculate the Effective Concentration 50 (EC50), which is the concentration of the fungicide that inhibits mycelial growth by 50%.

2. Succinate Dehydrogenase (SDH) Activity Assay

This assay measures the inhibitory effect of Isopyrazam on the activity of the SDH enzyme.

Methodology:

-

Mitochondria Isolation: Isolate mitochondria from the target fungal species.

-

Reaction Mixture: Prepare a reaction buffer containing a substrate (e.g., succinate) and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP).

-

Inhibition Assay: Add varying concentrations of Isopyrazam to the reaction mixture containing the isolated mitochondria.

-

Spectrophotometric Measurement: Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength (e.g., 600 nm for DCPIP). The rate of reduction is proportional to the SDH activity.

-

Data Analysis: Calculate the percentage of inhibition of SDH activity for each Isopyrazam concentration and determine the IC50 value (the concentration that inhibits enzyme activity by 50%).

3. Generation of Fungicide-Resistant Mutants via UV Mutagenesis

This protocol describes a method for inducing mutations in fungal spores to select for strains with resistance to Isopyrazam.

Workflow for UV Mutagenesis and Resistance Screening

Caption: Generating and selecting fungicide-resistant fungal mutants.

Methodology:

-

Spore Suspension: Prepare a high-concentration spore suspension of the wild-type fungal strain in sterile water.

-

UV Irradiation: Expose a thin layer of the spore suspension in a Petri dish to a UV lamp (254 nm) for different time intervals to achieve a desired kill rate (e.g., 90-99%).

-

Plating and Incubation: Plate the irradiated spore suspension onto PDA plates and incubate in the dark to allow for colony growth.

-

Selection of Mutants: Replica-plate the resulting colonies onto PDA plates containing a discriminatory concentration of Isopyrazam (a concentration that inhibits the growth of the wild-type strain).

-

Isolation and Propagation: Isolate the colonies that grow on the Isopyrazam-amended media and subculture them to obtain pure cultures of the putative resistant mutants.

-

Confirmation of Resistance: Confirm the resistance of the selected mutants by performing a full dose-response experiment (mycelial growth inhibition assay) to determine their EC50 values and compare them to the wild-type strain.

Conclusion

Isopyrazam, developed by Syngenta, represents a significant advancement in the field of SDHI fungicides. Its unique chemical structure, potent mode of action, and broad-spectrum efficacy make it a valuable tool for the management of economically important fungal diseases in a variety of crops. This technical guide has provided a detailed overview of the key scientific and technical aspects of Isopyrazam's discovery and development, offering valuable insights for researchers and professionals in the field of crop protection and drug development.

References

Molecular Docking Simulation of Isopyrazam with the SDH Ubiquitin-Binding Site: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the molecular docking simulation of Isopyrazam, a potent succinate dehydrogenase (SDH) inhibitor, with its target, the ubiquitin-binding site of the SDH enzyme complex. Succinate dehydrogenase is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain, making it a prime target for fungicides. Isopyrazam's efficacy is largely attributed to its strong interaction with the Qp site (ubiquinone-binding site) of SDH. This guide details the experimental protocols for performing such simulations, presents quantitative data from relevant studies, and visualizes the associated biological pathways and experimental workflows.

Introduction

Isopyrazam is a broad-spectrum pyrazole-carboxamide fungicide that effectively controls a range of plant pathogens.[1] Its mode of action is the inhibition of succinate dehydrogenase (SDH), also known as complex II, a key enzyme in cellular respiration.[2] The stereoselective bioactivity of Isopyrazam is significantly dependent on the differential binding ability of its isomers to the SDH ubiquitin-binding site.[1][3] This binding site is a cavity formed by the iron-sulfur subunit (SdhB), the cytochrome b560 subunit (SdhC), and the cytochrome b small subunit (SdhD).[1][4] Understanding the molecular interactions between Isopyrazam and this binding site is crucial for the development of new, more effective SDHI fungicides and for managing fungicide resistance.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] This method is invaluable for studying the interactions between a ligand, such as Isopyrazam, and its protein target, providing insights into binding affinity and the key amino acid residues involved in the interaction.

Data Presentation: Quantitative Analysis of Isopyrazam-SDH Interaction

Table 1: Inhibitory Activity of Isopyrazam against Plant Pathogens

| Fungal Species | EC50 (μM) | Reference |

| Zymoseptoria tritici | 0.0281 - 4.53 | [6] |

| Fusarium graminearum | Insensitive | [6] |

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: Molecular Docking Scores of SDHI Fungicides with SDH

| Fungicide | Docking Score (kcal/mol) | Key Interacting Residues | Reference (Analogous Systems) |

| Boscalid | -7.5 to -8.5 | SdhB: Trp, His; SdhC: Ser, Arg; SdhD: Tyr | [7] |

| Fluxapyroxad | -8.0 to -9.0 | SdhB: Trp, Pro; SdhC: Ile, Ser; SdhD: Tyr | [7] |

| Bixafen | -8.2 to -9.2 | SdhB: Trp, His; SdhC: Ser, Arg; SdhD: Tyr | [7] |

| Isopyrazam (Predicted) | -8.5 to -9.5 | SdhB: Trp, Pro; SdhC: Ser, Ile; SdhD: Tyr | Inferred from structural similarity and activity |

Note: The docking score for Isopyrazam is an educated prediction based on its high efficacy and structural similarities to other high-affinity SDHI fungicides. Lower docking scores indicate a higher binding affinity.

Experimental Protocols: Molecular Docking of Isopyrazam with SDH

This section provides a detailed methodology for performing a molecular docking simulation of Isopyrazam with the SDH ubiquitin-binding site using AutoDock Vina.

Software and Prerequisites

-

Protein Preparation: UCSF Chimera or AutoDock Tools (ADT)

-

Ligand Preparation: ChemDraw, Avogadro, or online tools like PubChem

-

Molecular Docking: AutoDock Vina

-

Visualization: PyMOL or Discovery Studio Visualizer

Step-by-Step Protocol

-

Protein Preparation:

-

Obtain the 3D structure of the SDH complex from the Protein Data Bank (PDB). A suitable template is PDB ID: 2FBW (succinate dehydrogenase from Gallus gallus in complex with carboxin).[4]

-

Load the PDB file into UCSF Chimera or ADT.

-

Remove all water molecules and heteroatoms (except for cofactors like FAD and Fe-S clusters if they are part of the binding site analysis).

-

Add polar hydrogens and assign Gasteiger charges to the protein.

-

Save the prepared protein structure in PDBQT format.

-

-

Ligand Preparation:

-

Obtain the 3D structure of Isopyrazam. This can be done by drawing it in a chemical structure editor and saving it in a 3D format (e.g., MOL2 or SDF) or by downloading it from a chemical database like PubChem.

-

Load the ligand structure into ADT.

-

Detect the rotatable bonds and set the torsion angles.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Generation:

-

Identify the ubiquitin-binding site (Qp site) on the SDH complex. This site is located at the interface of the SdhB, SdhC, and SdhD subunits.[4]

-

Key residues defining the binding pocket include His207 (SdhB), Ser27 (SdhC), Arg31 (SdhC), and Tyr83 (SdhD). The hydrophobic environment is shaped by residues like Ile28 (SdhC) and Pro160, Trp163, and Trp164 (SdhB).

-

In ADT, define a grid box that encompasses the entire binding site. A typical grid box size would be 25 x 25 x 25 Å with a spacing of 1.0 Å, centered on the binding pocket.

-

Save the grid parameter file (grid.gpf).

-

-

Running the Docking Simulation:

-

Use AutoDock Vina to perform the docking calculation. The command will typically be:

-

The grid.conf file contains the coordinates of the grid box center and its dimensions.

-

The --exhaustiveness parameter can be increased to improve the thoroughness of the search (default is 8).

-

-

Analysis of Results:

-

The output file (results.pdbqt) will contain multiple binding modes of Isopyrazam ranked by their binding affinity (in kcal/mol).

-

Visualize the docking results using PyMOL or Discovery Studio Visualizer.

-

Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between Isopyrazam and the amino acid residues of the SDH binding site for the best-ranked pose.

-

Mandatory Visualizations

SDH-Ubiquitin Signaling Pathway

The following diagram illustrates the central role of SDH in the mitochondrial electron transport chain and its inhibition by Isopyrazam, which disrupts the normal flow of electrons from succinate to ubiquinone.

Caption: SDH inhibition by Isopyrazam disrupts the electron transport chain.

Experimental Workflow for Molecular Docking

This diagram outlines the logical steps involved in the molecular docking simulation of Isopyrazam with the SDH ubiquitin-binding site.

Caption: Workflow for the molecular docking of Isopyrazam with SDH.

Conclusion

The molecular docking simulation of Isopyrazam with the SDH ubiquitin-binding site provides critical insights into the mechanism of action of this important fungicide. By understanding the specific interactions at the molecular level, researchers can design more potent and specific SDH inhibitors, contributing to the development of next-generation crop protection agents. The detailed protocols and visualizations provided in this guide serve as a valuable resource for professionals in the field of drug and fungicide development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]

- 4. Crystallographic Investigation of the Ubiquinone binding site of Respiratory Complex II and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differences between the succinate dehydrogenase sequences of isopyrazam sensitive Zymoseptoria tritici and insensitive Fusarium graminearum strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

environmental fate and degradation pathways of Isopyrazam in soil and water

An In-depth Technical Guide on the Environmental Fate and Degradation Pathways of Isopyrazam in Soil and Water

Introduction

Isopyrazam is a broad-spectrum foliar fungicide belonging to the pyrazole-carboxamide class of chemicals. It functions as a succinate dehydrogenase inhibitor (SDHI), disrupting the fungal respiratory chain. Isopyrazam is composed of two diastereoisomers, designated as syn- and anti-isomers, both of which are biologically active[1]. Given its widespread application in agriculture, a thorough understanding of its environmental fate, persistence, and degradation pathways in soil and aquatic systems is critical for assessing its ecological impact and ensuring environmental safety. This guide provides a comprehensive technical overview of the transformation and degradation processes of Isopyrazam, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core pathways.

Environmental Fate in Soil

The persistence and degradation of Isopyrazam in the terrestrial environment are governed by a combination of biotic and abiotic processes, with microbial activity playing the most significant role.

Biotic Degradation (Microbial)

Microbial degradation is the primary mechanism for the dissipation of Isopyrazam in soil. Studies comparing sterilized and unsterilized soil have shown that the degradation rate is substantially lower in the absence of microbial activity, confirming that microorganisms are crucial for its breakdown[2]. The process is influenced by soil type, organic matter content, and the specific microbial communities present.

The degradation half-lives (DT₅₀) of Isopyrazam in soil vary considerably, indicating its generally persistent nature.

Table 1: Aerobic Soil Degradation Half-Lives (DT₅₀) of Isopyrazam

| Soil Type/Condition | Isomer | DT₅₀ (days) | Reference |

| Typical Lab (20°C) | Not Specified | 244 | [3] |

| Lab Range (20°C) | Not Specified | 29.8 - 976 | [3] |

| Typical Field | Not Specified | 72 | [3] |

| Field Range | Not Specified | 9.11 - 173 | [3] |

| Cinnamon Soil | Not Specified | 82.2 | [2][4][5] |

| Red Soil | Not Specified | 141.7 | [2][4][5] |

| Black Soil | Not Specified | 120.3 | [2][4][5] |

| Field Soil (Tomato) | syn-IZM | 13.6 - 33.0 | [6] |

| Field Soil (Tomato) | anti-IZM | 21.7 - 46.2 | [6] |

Several bacterial and fungal strains have been identified as capable of degrading Isopyrazam. Bacterial strains, in particular, have demonstrated high efficiency in metabolizing the fungicide.

Table 2: Microbial Degradation Efficiency of Isopyrazam by Isolated Strains

| Microbial Strain | Type | Degradation (%) | Time (days) | Half-life (days) | Reference |

| Pseudomonas syringae | Bacterium | 86% | 35 | 21.0 | [7][8] |

| Xanthomonas axonopodis | Bacterium | 80% | 35 | 28.1 | [7][8] |

| Bacillus sp. A01 | Bacterium | 72.9% | 6 | Not Reported | [4][5] |

| Aspergillus flavus | Fungus | 18% | 35 | 32.6 | [7][8] |

| Aspergillus niger | Fungus | 21% | 35 | 39.6 | [7][8] |

| Aspergillus fumigatus | Fungus | 21% | 35 | 40.7 | [7][8] |

| Penicillium chrysogenum | Fungus | 18% | 35 | 44.7 | [7][8] |

| Aspergillus terreus | Fungus | 11% | 35 | 56.8 | [7][8] |

Soil Metabolism and Degradation Pathways

The primary microbial degradation pathways for Isopyrazam in soil involve oxidation reactions such as hydroxylation, epoxidation, and subsequent dehydration, with evidence suggesting the involvement of cytochrome P450 enzymes[2][4][5]. These reactions primarily target the isopropyl and methanonaphthalene moieties of the molecule. The dissociation of the pyrazole and arylic moieties is another key transformation[7].

Several metabolites have been identified in soil. A major metabolite is 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (M700F002)[3]. Other metabolites formed through microbial action include 3-difluoromethyl-1-methyl-1H-pyrazole-4-amide and 3-difluoromethyl-1H-pyrazole-4-carboxylic acid[7][8].

Sorption and Mobility

Isopyrazam exhibits relatively weak adsorptive interactions with soil particles, a process characterized as physio-sorption[9]. The extent of sorption is dependent on the soil's physicochemical properties, such as organic matter and clay content[9][10]. Desorption studies indicate a degree of irreversibility (hysteresis), suggesting that a fraction of Isopyrazam can become strongly bound to soil particles over time, which may contribute to its long-term persistence[11]. Overall, its binding affinity is considered normal, leading to a characterization of low persistence in terms of mobility[9].

Environmental Fate in Water

In aquatic environments, Isopyrazam's fate is primarily driven by abiotic photodegradation, as microbial degradation is significantly slower in aquatic systems compared to soil.

Abiotic Degradation

Hydrolysis: Hydrolysis contributes to the degradation of Isopyrazam, though it is generally not the most dominant pathway. A minimum half-life of 16.7 days has been reported under laboratory conditions[9].

Photodegradation (Photolysis): Photodegradation is a major pathway for the dissipation of Isopyrazam in water. The process is significantly influenced by the presence of sunlight (UV irradiation) and water composition.

Table 3: Photolysis Half-Lives (t₁⸝₂) of Isopyrazam in Water

| Condition | Medium | Half-life | Reference |

| Simulated Sunlight | Purified Water | 195 hours | [9][12][13] |

| UV Irradiation | Purified Water | 30 minutes | [9][12][13] |

| Simulated Sunlight + NO₃⁻ | Purified Water | 46 - 88 hours | [9][12][13] |

| Simulated Sunlight + Fe³⁺ | Purified Water | 28 - 51 hours | [9][12][13] |

| Simulated Sunlight + Riboflavin | Purified Water | 13 - 18 hours | [9][12][13] |

| UV Irradiation | Acidic Solution (pH 4) | ~90 minutes (k=0.011 min⁻¹) | [9][12][13] |

| UV Irradiation | Neutral Solution (pH 7) | ~29 minutes (k=0.024 min⁻¹) | [9][12][13] |

| UV Irradiation | Alkaline Solution (pH 9) | ~31 minutes (k=0.022 min⁻¹) | [9][12][13] |

Biotic Degradation in Aquatic Systems

In contrast to soil, the microbial degradation of Isopyrazam in dark water-sediment systems is very slow, with half-lives estimated to be greater than one year[14]. This suggests that direct metabolism by sediment or water-column microorganisms is not a significant loss mechanism. However, degradation rates are accelerated by at least an order of magnitude in the presence of aquatic macrophytes, microalgae, and periphyton, indicating that metabolism by aquatic plants and algae plays an important role in its natural attenuation in complex ecosystems[14].

Aquatic Metabolism and Degradation Pathways

Photodegradation in water proceeds through multiple reaction pathways, leading to the formation of at least nine transformation products (TPs)[9][12]. Key photolytic pathways include the cleavage of C-N bonds, hydroxylation, nitration, demethylation, dehydrofluorination, and photoisomerization[9][12][13].

Critically, some of these photolytic transformation products exhibit higher toxicity to aquatic organisms than the parent Isopyrazam molecule. For instance, the defluorinated product (TP 4) and an isomerized product (TP 9) were found to be approximately twice as toxic[9][12][13].

Experimental Protocols

Detailed and standardized methodologies are essential for studying the environmental fate of fungicides like Isopyrazam. The following sections outline typical protocols for key experiments.

Aerobic Soil Degradation Study (OECD 307)

This experiment aims to determine the rate of aerobic degradation of Isopyrazam in soil and identify its transformation products.

Methodology:

-

Soil Collection and Preparation: Collect fresh soil from a relevant agricultural region. Sieve the soil (e.g., 2 mm) and adjust moisture to 40-60% of maximum water holding capacity.

-

Pre-incubation: Acclimate the soil by incubating it in the dark at a constant temperature (e.g., 20°C) for one to two weeks to stabilize microbial activity.

-

Application: Treat the soil with a solution of Isopyrazam (often ¹⁴C-radiolabeled for tracking) at a concentration relevant to field application rates. Prepare parallel sterile control samples (e.g., by autoclaving) to distinguish biotic from abiotic degradation.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) in a flow-through system to trap CO₂ and other volatile products.

-

Sampling: Collect replicate soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days).

-

Extraction: Extract Isopyrazam and its metabolites from the soil using an appropriate solvent mixture (e.g., acetonitrile/water).

-

Analysis: Analyze the extracts using techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to quantify the parent compound and identify/quantify metabolites. Analyze trapped volatiles for mineralization (¹⁴CO₂).

-

Data Analysis: Calculate the degradation rate and DT₅₀/DT₉₀ values by fitting the data to an appropriate kinetic model (e.g., single first-order).

Adsorption-Desorption Batch Equilibrium Study (OECD 106)

This protocol is used to determine the sorption of Isopyrazam to soil, providing insight into its potential for leaching.

Methodology:

-

Soil Preparation: Use air-dried, sieved (2 mm) soil from various sources to test a range of properties.

-

Solution Preparation: Prepare a series of Isopyrazam solutions of known concentrations in a 0.01 M CaCl₂ background electrolyte solution.

-

Adsorption Phase: Add a known mass of soil (e.g., 1.0 g) to centrifuge tubes. Add a specific volume (e.g., 10 mL) of each Isopyrazam solution. Shake the tubes at a constant temperature (e.g., 20°C) in the dark for a predetermined equilibrium time (e.g., 24 hours).

-

Separation: Centrifuge the tubes to separate the soil from the solution.

-

Analysis (Adsorption): Analyze the supernatant to determine the equilibrium concentration (Ce) of Isopyrazam. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

-

Desorption Phase: Decant the supernatant and add an equal volume of fresh 0.01 M CaCl₂ solution (without Isopyrazam) to the soil pellet. Shake again for the same equilibrium period.

-

Analysis (Desorption): Centrifuge and analyze the supernatant to determine the amount of Isopyrazam desorbed.

-

Data Analysis: Calculate the adsorption (Kd, Koc) and desorption coefficients using the Freundlich or Langmuir isotherms.

Conclusion

The environmental fate of Isopyrazam is complex and compartment-dependent. In soil, it is characterized by high persistence, with microbial degradation serving as the ultimate, albeit slow, dissipation pathway. Key transformations in soil include hydroxylation and epoxidation. In aquatic environments, Isopyrazam is relatively stable to microbial degradation and hydrolysis but is susceptible to rapid photodegradation under sunlight. This process leads to numerous transformation products, some of which may pose a greater toxicological risk to aquatic organisms than the parent compound. A comprehensive risk assessment must, therefore, consider not only the persistence of Isopyrazam itself but also the formation and fate of its degradation products in both soil and water.

References

- 1. fao.org [fao.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Isopyrazam (Ref: SYN 520453) [sitem.herts.ac.uk]

- 4. Degradation of Isopyrazam in Soil: Kinetics, Microbial Mechanism, and Ecotoxicity of the Transformation Product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Simultaneous Determination of the Residues of Isopyrazam Isomers and Their Metabolites in Soil and Tomatoes by Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fungicide isopyrazam degradative response toward extrinsically added fungal and bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Photodegradation of the Fungicide Isopyrazam in Aqueous Solution: Kinetics, Photolytic Pathways, and Aquatic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The behavior of isopyrazam in aquatic ecosystems: implementation of a tiered investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Isopyrazam on Non-Target Aquatic Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopyrazam is a broad-spectrum pyrazole-carboxamide fungicide widely used in agriculture to control a variety of fungal diseases in crops. Its mode of action involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle. While effective against target fungi, the introduction of isopyrazam into the environment raises concerns about its potential impact on non-target organisms, particularly within aquatic ecosystems. This technical guide provides a comprehensive overview of the toxicological effects of isopyrazam on a range of non-target aquatic organisms, including fish, invertebrates, and algae. The information is compiled from various ecotoxicological studies and regulatory assessments, presenting quantitative data, experimental methodologies, and the underlying mechanism of action.

Data Presentation: Acute and Chronic Toxicity of Isopyrazam to Aquatic Organisms

The following tables summarize the key toxicity endpoints for isopyrazam across different trophic levels in aquatic environments. These values, expressed as LC50 (lethal concentration for 50% of the population), EC50 (effective concentration for 50% of the population), and NOEC (no observed effect concentration), are crucial for environmental risk assessment.

Table 1: Acute and Chronic Toxicity of Isopyrazam to Fish

| Species | Endpoint | Duration | Value (mg/L) | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | 96-h LC50 | 96 hours | 0.00007 (70 nM) | [1] |

| Cyprinus carpio (Common Carp) | 96-h LC50 | 96 hours | 0.0258 | [2] |

| Pimephales promelas (Fathead Minnow) | 28-d NOEC | 28 days | 0.00287 | [2] |

| Danio rerio (Zebrafish) Embryo | 96-h LC50 | 96 hours | 0.00014 (140 nM) | [1] |

Table 2: Acute and Chronic Toxicity of Isopyrazam to Aquatic Invertebrates

| Species | Endpoint | Duration | Value (mg/L) | Reference |

| Daphnia magna (Water Flea) | 48-h EC50 | 48 hours | 0.044 | [2] |

| Daphnia magna (Water Flea) | 21-d NOEC | 21 days | 0.013 | [2] |

Table 3: Toxicity of Isopyrazam to Aquatic Plants (Algae)

| Species | Endpoint | Duration | Value (mg/L) | Reference |

| Raphidocelis subcapitata | 72-h ErC50 | 72 hours | 1.792 | [2] |

| Lemna gibba | 7-d EC50 | 7 days | > 0.5 | [2] |

Experimental Protocols

The ecotoxicological data presented in this guide are primarily derived from studies conducted following standardized international guidelines, predominantly those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of the results.

Fish Acute Toxicity Test (based on OECD Guideline 203)

The acute toxicity of isopyrazam to fish is typically determined using a 96-hour static, semi-static, or flow-through test.[3][4]

-

Test Organisms: Commonly used species include rainbow trout (Oncorhynchus mykiss), common carp (Cyprinus carpio), and zebrafish (Danio rerio).

-

Test Conditions: Fish are exposed to a range of isopyrazam concentrations in dechlorinated, aerated water under controlled temperature and light conditions.

-

Observations: Mortalities and any sublethal effects (e.g., abnormal behavior, morphological changes) are recorded at 24, 48, 72, and 96 hours.[3]

-

Endpoint: The primary endpoint is the LC50, the concentration of isopyrazam that is lethal to 50% of the test fish over the 96-hour period.[3]

Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)

The acute toxicity to aquatic invertebrates is commonly assessed using the Daphnia magna immobilization test.

-

Test Organisms: Daphnia magna neonates (<24 hours old) are used for the test.[5]

-

Test Conditions: The daphnids are exposed to a series of isopyrazam concentrations in a defined culture medium for 48 hours under static conditions.

-

Observations: The number of immobilized daphnids (those unable to swim) is recorded at 24 and 48 hours.

-

Endpoint: The EC50, the concentration at which 50% of the daphnids are immobilized, is calculated.

Alga, Growth Inhibition Test (based on OECD Guideline 201)

The potential of isopyrazam to inhibit the growth of primary producers is evaluated using an algal growth inhibition test.[6][7][8][9][10]

-

Test Organisms: A freshwater green alga, such as Raphidocelis subcapitata (formerly Pseudokirchneriella subcapitata), is typically used.[10]

-

Test Conditions: Exponentially growing algal cultures are exposed to various concentrations of isopyrazam in a nutrient-rich medium under continuous illumination and controlled temperature for 72 hours.[6][10]

-

Observations: Algal growth is measured at 24, 48, and 72 hours, typically by cell counts or spectrophotometric methods.

-

Endpoint: The ErC50, the concentration that causes a 50% reduction in the growth rate of the algae, is determined.[10]

Mandatory Visualization

Signaling Pathway: Inhibition of Succinate Dehydrogenase by Isopyrazam

The primary mode of action of isopyrazam is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain.[11] This inhibition disrupts cellular respiration and energy production.

Caption: Inhibition of Succinate Dehydrogenase (SDH) by Isopyrazam in the mitochondrial respiratory chain.

Experimental Workflow: Aquatic Ecotoxicity Testing

The assessment of the aquatic toxicity of a substance like isopyrazam follows a tiered approach, starting with standard laboratory tests on representative organisms from different trophic levels.

Caption: Tiered experimental workflow for assessing the aquatic ecotoxicity of Isopyrazam.

Conclusion

The available data indicate that isopyrazam presents a high risk to certain non-target aquatic organisms. Fish appear to be particularly sensitive, with very low acute and chronic toxicity values. Aquatic invertebrates also show high sensitivity, although to a lesser extent than fish. Algae are the least sensitive group among the tested organisms. The mechanism of toxicity is directly linked to the disruption of cellular respiration through the inhibition of succinate dehydrogenase.

This technical guide summarizes the current understanding of the aquatic toxicology of isopyrazam. It is imperative for researchers, scientists, and drug development professionals to consider these findings in the environmental risk assessment and stewardship of this fungicide. Further research into the sublethal and long-term ecosystem-level impacts would provide a more complete picture of the environmental profile of isopyrazam.

References

- 1. researchgate.net [researchgate.net]

- 2. Succinate Dehydrogenase and Other Respiratory Pathways in Thylakoid Membranes of Synechocystis sp. Strain PCC 6803: Capacity Comparisons and Physiological Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 4. oecd.org [oecd.org]

- 5. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]

- 6. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 7. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | OECD [oecd.org]

- 10. eurofins.com.au [eurofins.com.au]

- 11. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Validated HPLC-UV Method for the Quantification of Isopyrazam in Crops

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isopyrazam is a broad-spectrum foliar fungicide used to control a variety of fungal pathogens on crops such as cucumbers, oriental melons, and barley.[1][2] Its widespread use necessitates reliable and validated analytical methods for monitoring its residue levels in agricultural products to ensure consumer safety and regulatory compliance. This document provides a detailed protocol for the quantification of Isopyrazam in various crop matrices using a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The method is sensitive, reproducible, and suitable for routine analysis.[3]

Experimental Protocols

Materials and Reagents

-

Isopyrazam analytical standard (syn- and anti-isomers)

-

Acetonitrile (HPLC grade)

-

n-Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Water (HPLC grade)

-

Florisil for column chromatography

-

Sodium sulfate, anhydrous

-

0.45 µm syringe filters

Sample Preparation

A robust sample preparation protocol is crucial for accurate quantification of Isopyrazam residues. The following procedure is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

-

Homogenization: Weigh 10 g of a representative portion of the crop sample (e.g., cucumber, brown rice, soybean) into a 50 mL centrifuge tube.

-

Extraction: Add 10 mL of acetonitrile to the tube. Homogenize the sample for 1-2 minutes using a high-speed homogenizer.

-

Salting Out: Add 4 g of anhydrous sodium sulfate and 1 g of sodium chloride. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

-

Partitioning: Transfer the upper acetonitrile layer to a clean tube.

-

Clean-up:

-

For general crops, pass the extract through a Florisil solid-phase extraction (SPE) cartridge. Elute the Isopyrazam with a mixture of n-hexane and ethyl acetate (70:30 v/v).[3][4]

-

For high-pigment crops like spinach, an additional clean-up step with graphitized carbon black (GCB) may be necessary to remove chlorophyll.

-

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase.

-

Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter before HPLC analysis.

HPLC-UV Instrumentation and Conditions

-

Instrument: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Injection Volume: 20 µL.[5]

-

UV Detection Wavelength: Isopyrazam exhibits UV absorption maxima at approximately 225 nm, 250 nm, and 295 nm.[2] The specific wavelength should be optimized based on the instrument and sample matrix, with 254 nm also being a viable option.[5]

-

Column Temperature: 30°C.[6]

Method Validation

The analytical method was validated according to international guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Data Presentation

Table 1: HPLC-UV Method Validation Parameters for Isopyrazam Quantification

| Parameter | Result |

| Linearity Range | 0.05 - 5.0 mg/kg |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.01 mg/kg |

| Limit of Quantitation (LOQ) | 0.04 mg/kg[3][4] |

| Instrument LOQ | 1.0 ng (S/N > 10)[3][4] |

Table 2: Accuracy and Precision Data for Isopyrazam in Different Crop Matrices

| Crop Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |

| Cucumber | 0.04 | 95.3 | < 10 |

| 0.4 | 98.7 | < 10 | |

| 2.0 | 101.2 | < 10 | |

| Brown Rice | 0.04 | 81.0 | < 10 |

| 0.4 | 85.6 | < 10 | |

| 2.0 | 88.3 | < 10 | |

| Soybean | 0.04 | 89.5 | < 10 |

| 0.4 | 92.1 | < 10 | |

| 2.0 | 94.8 | < 10 | |

| Mandarin | 0.04 | 102.1 | < 10 |

| 0.4 | 104.5 | < 10 | |

| 2.0 | 105.3 | < 10 |

Recovery rates for both syn- and anti-isomers of Isopyrazam ranged from 80.8% to 105.6%.[3]

Visualization of Experimental Workflow

Caption: Workflow for Isopyrazam quantification in crops.

Conclusion

The described HPLC-UV method provides a reliable and validated approach for the quantification of Isopyrazam residues in a variety of crop matrices. The sample preparation procedure is effective in removing interfering components, and the chromatographic conditions allow for excellent separation and detection of Isopyrazam isomers. The method meets the requirements for routine monitoring and can be readily implemented in analytical laboratories.

References

- 1. researchgate.net [researchgate.net]

- 2. fao.org [fao.org]

- 3. researchgate.net [researchgate.net]

- 4. Method Development and Validation for Analysis of Isopyrazam Residues in Agricultural Products -The Korean Journal of Pesticide Science [koreascience.kr]

- 5. frontiersin.org [frontiersin.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Preparing Isopyrazam Stock Solutions for In-Vitro Fungal Bioassays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopyrazam is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide used to control a range of fungal pathogens in crops.[1] For in-vitro bioassays, the preparation of accurate and stable stock solutions is critical for obtaining reliable and reproducible results. Isopyrazam is a lipophilic molecule with low aqueous solubility, necessitating the use of organic solvents for stock solution preparation. This document provides detailed protocols for preparing Isopyrazam stock solutions, including solvent selection, stability, and storage recommendations, as well as typical working concentrations for antifungal assays.

Chemical Properties of Isopyrazam

Isopyrazam is characterized by its low solubility in water and good solubility in various organic solvents. Understanding these properties is fundamental to preparing effective stock solutions.

Solubility Data

The solubility of Isopyrazam in water and several organic solvents is summarized in the table below. This data is essential for selecting an appropriate solvent for your stock solution.

| Solvent | Solubility (g/L) | Temperature (°C) |

| Water | 0.00055 | 20 |

| Acetone | 314 | 25 |

| Dichloromethane | 330 | 25 |

| Ethyl Acetate | 179 | 25 |

| Methanol | 119 | 25 |

| Toluene | 77.1 | 25 |

| n-Octanol | 44.1 | 25 |

| Hexane | 1.17 | 25 |

Solvent Selection for Fungal Bioassays

The choice of solvent is a critical step in the preparation of stock solutions for biological assays. The ideal solvent should completely dissolve the compound, be miscible with the assay medium, and have minimal toxicity to the fungal isolates being tested.

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing Isopyrazam stock solutions for in-vitro fungal bioassays. It offers a good balance of high solubility for Isopyrazam and low toxicity to a wide range of fungal species at the final working concentrations. Studies have shown that DMSO exhibits lower toxicity to fungi compared to other organic solvents like methanol, ethanol, and acetone.[2]

It is crucial to determine the maximum concentration of the chosen solvent that does not affect the growth of the specific fungal strains in your assay. This is typically done by running a solvent toxicity control. For most fungi, a final DMSO concentration of 1% (v/v) or less in the culture medium is well-tolerated.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Isopyrazam Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL (10,000 ppm) stock solution of Isopyrazam in DMSO.

Materials:

-

Isopyrazam (analytical standard)

-

Dimethyl sulfoxide (DMSO), anhydrous, sterile

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettors and sterile pipette tips

Procedure:

-

Weighing Isopyrazam: Accurately weigh 10 mg of Isopyrazam powder into a sterile microcentrifuge tube.

-

Adding Solvent: Add 1 mL of sterile, anhydrous DMSO to the tube.

-

Dissolution: Vortex the mixture thoroughly until the Isopyrazam is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution, but avoid excessive heat.

-

Sterilization (Optional): If required, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

-

Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Fungal Bioassays

This protocol outlines the serial dilution of the high-concentration stock solution to prepare working solutions for a typical broth microdilution assay.

Materials:

-

10 mg/mL Isopyrazam stock solution in DMSO

-

Sterile fungal growth medium (e.g., RPMI-1640, Potato Dextrose Broth)

-

Sterile 96-well microtiter plates

-

Multichannel pipettor and sterile pipette tips

Procedure:

-

Intermediate Dilution: Prepare an intermediate dilution of the 10 mg/mL stock solution in the fungal growth medium. For example, to achieve a starting concentration of 100 µg/mL in the first well of the microtiter plate, dilute the stock solution 1:100 in the medium.

-

Serial Dilutions: Perform serial two-fold dilutions directly in the 96-well plate.

-

Add 100 µL of the fungal growth medium to wells 2 through 12 of a column.

-

Add 200 µL of the 100 µg/mL intermediate dilution to well 1.

-

Transfer 100 µL from well 1 to well 2, and mix by pipetting up and down.

-

Continue this serial dilution process across the plate to well 10, discarding 100 µL from well 10.

-

Well 11 should contain the fungal inoculum in the medium with the solvent control (e.g., 1% DMSO).

-

Well 12 should contain only the fungal inoculum in the medium as a growth control.

-

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well (except for a media sterility control).

Typical Working Concentrations

The effective concentration of Isopyrazam can vary significantly depending on the fungal species being tested. The following table summarizes reported EC50 (Effective Concentration to inhibit 50% of growth) values for Isopyrazam against various fungal pathogens. This information can serve as a guide for selecting an appropriate concentration range for your experiments.

| Fungal Species | EC50 (µg/mL) |

| Podosphaera xanthii (cucumber powdery mildew) | 0.04 - 0.05 |

| Rhizoctonia solani | 0.0018 - 0.0336 |

Based on this data, a typical starting concentration for in-vitro bioassays could range from 10 to 100 µg/mL, followed by serial dilutions to determine the minimal inhibitory concentration (MIC) or EC50 value.

Stability and Storage of Stock Solutions

-

Storage Temperature: Store Isopyrazam stock solutions in DMSO at -20°C for long-term storage. Some studies on general compound stability in DMSO show that most compounds are stable for extended periods at this temperature.[3][4]

-

Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can lead to degradation of the compound. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.

-

Moisture: DMSO is hygroscopic and can absorb water from the atmosphere. The presence of water can promote the degradation of some compounds.[3] Use anhydrous DMSO and keep stock solution vials tightly sealed.

-

Light: Protect stock solutions from light by storing them in amber vials or in the dark to prevent photodegradation.

Visualizations

Caption: Experimental workflow for preparing Isopyrazam stock and working solutions.

Caption: Logical flow for selecting a suitable solvent for Isopyrazam stock solutions.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. In vitro activity of seven antifungal agents against Fusarium oxysporum and expression of related regulatory genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on repository compound stability in DMSO under various conditions [pubmed.ncbi.nlm.nih.gov]

- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Extraction of Isopyrazam and Azoxystrobin from Produce using the QuEChERS Method

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of the fungicides Isopyrazam and Azoxystrobin from various produce matrices using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method. The protocols are based on established AOAC and EN standards, with modifications tailored for optimal recovery of the target analytes.

Introduction

Isopyrazam and Azoxystrobin are widely used fungicides in agriculture to control a variety of fungal diseases on fruits and vegetables. Regulatory bodies worldwide have established maximum residue limits (MRLs) for these compounds in food products. Accurate and efficient analytical methods are therefore essential for monitoring their levels in produce to ensure consumer safety. The QuEChERS method has become a popular choice for pesticide residue analysis due to its simplicity, speed, and minimal solvent usage.

This application note details the QuEChERS extraction and cleanup procedures for Isopyrazam and Azoxystrobin in produce, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

The QuEChERS method involves two main steps:

-

Extraction: A homogenized sample is extracted with acetonitrile in the presence of salts (magnesium sulfate and sodium chloride or a citrate buffer system) to induce phase separation between the aqueous and organic layers.

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile extract is further cleaned up by adding a combination of sorbents to remove interfering matrix components such as pigments, sugars, and lipids. The choice of sorbents depends on the type of produce being analyzed.

The final cleaned extract is then analyzed by LC-MS/MS for the quantification of Isopyrazam and Azoxystrobin.

Quantitative Data Summary

The following tables summarize the performance of the QuEChERS method for the analysis of Isopyrazam and Azoxystrobin in various produce matrices.

Table 1: Recovery of Isopyrazam and Azoxystrobin in Produce

| Produce Matrix | Analyte | Fortification Level (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Cucumber[1][2] | Isopyrazam | 1, 20, 500 | 91.48 - 114.62 | < 13.1 |

| Cucumber[1][2] | Azoxystrobin | 1, 20, 500 | 91.48 - 114.62 | < 13.1 |

| Tomato[3][4] | Azoxystrobin | 100, 1000, 3000 | 83.92 - 95.77 | < 20 |

| General Produce | Isopyrazam | Not Specified | 70 - 120 (Typical) | < 20 (Typical) |

| General Produce | Azoxystrobin | Not Specified | 70 - 120 (Typical) | < 20 (Typical) |

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

| Produce Matrix | Analyte | LOD (µg/kg) | LOQ (µg/kg) |

| Cucumber[1] | Isopyrazam | - | 0.498 |

| Cucumber[1] | Azoxystrobin | - | 0.499 |

| Tomato[3] | Azoxystrobin | 10 | 50 |

Experimental Protocols

This section provides detailed protocols for the QuEChERS extraction and cleanup of Isopyrazam and Azoxystrobin from produce. Two common versions of the QuEChERS method are presented: the AOAC Official Method 2007.01 and the European Standard EN 15662.

Reagents and Materials

-

Acetonitrile (ACN), HPLC grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Sodium acetate (NaOAc), anhydrous

-

Disodium citrate sesquihydrate

-

Trisodium citrate dihydrate

-

Primary Secondary Amine (PSA) sorbent

-

Graphitized Carbon Black (GCB)

-

C18 sorbent

-

50 mL centrifuge tubes with screw caps

-

15 mL centrifuge tubes with screw caps

-

Vortex mixer

-

Centrifuge

Sample Preparation

-

Homogenize a representative portion of the produce sample using a high-speed blender or food processor.

-

For dry samples, add a sufficient amount of water to achieve a high water content before homogenization.

Extraction Protocol (AOAC Official Method 2007.01)

-

Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

-

Add 15 mL of 1% acetic acid in acetonitrile.

-

Add the appropriate internal standards.

-

Add 6 g of anhydrous MgSO₄ and 1.5 g of anhydrous NaOAc.

-

Immediately cap the tube and vortex vigorously for 1 minute.

-

Centrifuge at ≥ 3000 rcf for 5 minutes.

-

The upper acetonitrile layer is the extract.

Extraction Protocol (EN 15662 Method)

-

Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the appropriate internal standards.

-

Add a salt mixture containing 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate.

-

Immediately cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥ 3000 rcf for 5 minutes.

-

The upper acetonitrile layer is the extract.

Dispersive Solid-Phase Extraction (dSPE) Cleanup

The choice of dSPE sorbents is critical for removing matrix interferences and depends on the characteristics of the produce.

Table 3: Recommended dSPE Sorbents for Different Produce Types

| Produce Type | Characteristics | Recommended dSPE Sorbents (per mL of extract) |

| General Fruits & Vegetables | Low in chlorophyll and fat | 50 mg PSA + 150 mg MgSO₄ |

| Pigmented Fruits & Vegetables (e.g., spinach, bell peppers) | High in chlorophyll and other pigments | 50 mg PSA + 150 mg MgSO₄ + 7.5-50 mg GCB |

| Fatty Produce (e.g., avocado) | High in fat | 50 mg PSA + 150 mg MgSO₄ + 50 mg C18 |

| Highly Pigmented & Fatty Produce | High in both pigments and fat | 50 mg PSA + 150 mg MgSO₄ + 50 mg C18 + 7.5-50 mg GCB |

dSPE Cleanup Procedure:

-

Transfer an aliquot (typically 1-8 mL) of the acetonitrile extract from the extraction step into a 15 mL centrifuge tube containing the appropriate dSPE sorbents (see Table 3).

-

Vortex vigorously for 30 seconds.

-

Centrifuge at ≥ 5000 rcf for 2 minutes.

-

The supernatant is the final cleaned extract.

Final Extract Preparation for LC-MS/MS Analysis

-

Transfer an aliquot of the cleaned extract into an autosampler vial.

-

The extract can be directly injected or diluted with an appropriate solvent (e.g., mobile phase) if necessary.

Experimental Workflow and Diagrams

The following diagrams illustrate the experimental workflow of the QuEChERS method.

Caption: QuEChERS experimental workflow for pesticide extraction.

Caption: Logic for selecting dSPE sorbents based on produce matrix.

Conclusion

The QuEChERS method provides a simple, rapid, and effective approach for the extraction and cleanup of Isopyrazam and Azoxystrobin residues in a wide variety of produce. The choice of the appropriate dSPE cleanup sorbents is crucial for minimizing matrix effects and achieving accurate and precise results. The protocols and data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals involved in pesticide residue analysis. It is recommended to validate the method for each specific produce matrix to ensure optimal performance.

References

Application Notes and Protocols for Assessing Isopyrazam Resistance in Rhizoctonia solani Isolates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopyrazam is a broad-spectrum foliar fungicide classified as a succinate dehydrogenase inhibitor (SDHI).[1][2] It functions by disrupting the mitochondrial electron transport chain at complex II (succinate dehydrogenase), thereby inhibiting fungal respiration.[3][4] Rhizoctonia solani, a soil-borne plant pathogen, is a significant cause of crop diseases worldwide, including rice sheath blight.[5][6] The effective management of R. solani often relies on the application of fungicides like Isopyrazam. However, the emergence of fungicide resistance poses a significant threat to disease control. This document provides a detailed protocol for assessing Isopyrazam resistance in R. solani isolates, enabling researchers to monitor resistance development and implement effective management strategies.

Key Concepts in Isopyrazam Resistance

Resistance to SDHI fungicides, including Isopyrazam, in Rhizoctonia solani is primarily associated with mutations in the genes encoding the subunits of the succinate dehydrogenase (SDH) enzyme.[6][7] Specific mutations, such as H249L in the SDHB subunit and I78F in the SDHC subunit, have been identified to confer moderate to high levels of resistance by reducing the binding affinity of Isopyrazam to the SDH protein.[6][7] Monitoring the frequency of these mutations and assessing the in vitro sensitivity of R. solani populations are crucial for understanding and mitigating the risk of resistance. Studies have shown that the risk of R. solani developing resistance to Isopyrazam in the field is considered low to moderate.[7]

Experimental Protocol: In Vitro Assessment of Isopyrazam Sensitivity

This protocol details the "poisoned food technique" to determine the effective concentration of Isopyrazam that inhibits the mycelial growth of R. solani by 50% (EC50).[8][9]

1. Materials

-

Rhizoctonia solani isolates

-

Potato Dextrose Agar (PDA) medium

-

Isopyrazam (analytical grade)

-

Dimethyl sulfoxide (DMSO)

-

Sterile petri dishes (90 mm)

-

Sterile distilled water

-

Micropipettes and sterile tips

-

Incubator

-

Laminar flow hood

-

Cork borer (5 mm diameter)

-

Digital calipers or ruler

2. Preparation of Rhizoctonia solani Cultures

-

Revive R. solani isolates from storage by transferring them to fresh PDA plates.

-

Incubate the plates at 25-28°C in the dark until the mycelium covers the entire plate (typically 3-5 days).

-

Use actively growing mycelial plugs from the periphery of these cultures for the sensitivity assay.

3. Preparation of Isopyrazam Stock Solution and Fungicide-Amended Media

-

Prepare a 1 mg/mL stock solution of Isopyrazam in DMSO.

-

Serially dilute the stock solution with sterile distilled water to create a range of working solutions.

-

Prepare PDA medium and autoclave. Allow the medium to cool to 50-55°C in a water bath.

-

Add the appropriate volume of each Isopyrazam working solution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.001, 0.01, 0.1, 1, and 10 µg/mL). The final concentration of DMSO in the medium should not exceed 1% (v/v), as this concentration typically does not affect fungal growth.

-

Pour approximately 20 mL of the fungicide-amended PDA into each sterile petri dish. A control plate containing PDA with 1% DMSO but no fungicide should also be prepared.

-

Allow the plates to solidify in a laminar flow hood.

4. Inoculation and Incubation

-

Using a sterile 5 mm cork borer, take mycelial plugs from the edge of the actively growing R. solani cultures.

-

Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.

-

Seal the plates with parafilm.

-

Incubate the plates at 25-28°C in the dark.

5. Data Collection and Analysis

-

Measure the colony diameter of the fungal growth in two perpendicular directions when the mycelium on the control plate has reached the edge of the dish.

-

Calculate the average diameter for each plate.

-

Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the following formula:

-

Inhibition (%) = [(C - T) / C] x 100

-

Where C is the average colony diameter on the control plate, and T is the average colony diameter on the treated plate.[8]

-

-

Determine the EC50 value for each isolate by performing a probit analysis or a linear regression of the inhibition percentages against the log-transformed fungicide concentrations.

Data Presentation

The following tables summarize representative quantitative data from studies on Isopyrazam and other SDHI fungicide sensitivity in Rhizoctonia solani.

Table 1: Sensitivity of Rhizoctonia solani Isolates to Isopyrazam

| Number of Isolates | EC50 Range (µg/mL) | Average EC50 (µg/mL) | Reference |

| 113 | 0.0018 - 0.0336 | 0.0101 ± 0.0064 | [6][7] |

Table 2: Sensitivity of Rhizoctonia solani Isolates to Other SDHI Fungicides

| Fungicide | Number of Isolates | EC50 Range (µg/mL) | Average EC50 (µg/mL) | Reference |

| Thifluzamide | 144 | Not specified | 0.0682 ± 0.0025 | [3][10] |

| Thifluzamide | 126 | Not specified | 0.0659 | [11] |

| Penflufen | Not specified | < 1 | Not specified | [12] |

| Sedaxane | Not specified | < 1 | Not specified | [12] |

| Sedaxane | 35 | Not specified | 0.1 | [9] |

| Penthiopyrad | 35 | Not specified | 0.15 | [9] |

| Fluxapyroxad | 35 | Not specified | 0.16 | [9] |

Cross-Resistance

Studies have shown a positive cross-resistance relationship between Isopyrazam and thifluzamide, another SDHI fungicide.[6][7] However, no cross-resistance has been observed between Isopyrazam and fungicides with different modes of action, such as prochloraz, tebuconazole, carbendazim, azoxystrobin, and jinggangmycin.[7] This highlights the importance of rotating fungicides with different mechanisms of action to manage resistance.

Visualizing the Experimental Workflow and Resistance Mechanism

Experimental Workflow for Isopyrazam Resistance Assessment

Caption: Workflow for assessing Isopyrazam resistance in R. solani.

Mechanism of Isopyrazam Action and Resistance

Caption: Isopyrazam inhibits SDH; mutations can reduce its efficacy.

References

- 1. Isopyrazam (Ref: SYN 520453) [sitem.herts.ac.uk]

- 2. fao.org [fao.org]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. ndsu.edu [ndsu.edu]

- 5. Fungicide SYP-14288 Inducing Multidrug Resistance in Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular mechanism and risk assessment of Rhizoctonia solani resistance to the SDHI fungicide isopyrazam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Study evaluates resistance to the fungicide isopyrazam - Cultivar Magazine [revistacultivar.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 10. Molecular Mechanisms Associated with the Resistance of Rhizoctonia solani AG-4 Isolates to the Succinate Dehydrogenase Inhibitor Thifluzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Resistance risk assessment of Rhizoctonia solani to four fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sensitivity of Rhizoctonia solani to Succinate Dehydrogenase Inhibitor and Demethylation Inhibitor Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Isopyrazam in Integrated Pest Management (IPM) for Cereals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Isopyrazam, a succinate dehydrogenase inhibitor (SDHI) fungicide, and its application within integrated pest management (IPM) strategies for cereal crops. The following sections detail its mode of action, efficacy against key cereal pathogens, resistance management guidelines, and detailed experimental protocols for efficacy evaluation.

Introduction to Isopyrazam

Isopyrazam is a broad-spectrum foliar fungicide belonging to the pyrazole-carboxamide chemical class.[1][2] It is distinguished by a unique benzonorbornene ring structure, which contributes to its "double-binding" characteristic.[1][2] This feature allows for strong affinity to both the waxy layer of the cereal leaf and the target enzyme, succinate dehydrogenase (SDH), in the fungal pathogen's mitochondrial membrane.[1][2] This results in excellent preventative and long-lasting disease control.[1][2]

Key Pathogens Controlled in Cereals:

-

Puccinia spp. (rusts), including brown rust and yellow rust in wheat and barley[1][2][3][4]

-

Rhynchosporium secalis (leaf scald) in barley[5]

-

Pyrenophora teres (net blotch) in barley[5]

-

Ramularia collo-cygni in barley[5]

Mode of Action

Isopyrazam functions by inhibiting the succinate dehydrogenase (SDH) enzyme, which is Complex II in the mitochondrial electron transport chain of fungi.[1][6] This inhibition blocks the conversion of succinate to fumarate, a critical step in the tricarboxylic acid (TCA) cycle and cellular respiration. The disruption of ATP production ultimately leads to the cessation of fungal growth and development.[6][7]

Below is a diagram illustrating the site of action of Isopyrazam within the fungal mitochondrial electron transport chain.

Caption: Isopyrazam's mode of action via inhibition of Complex II.

Efficacy Data

The efficacy of Isopyrazam has been demonstrated in numerous field trials. The following tables summarize representative data on its performance against key cereal pathogens.

Table 1: In Vitro Inhibitory Concentration (IC50) of Isopyrazam against Septoria tritici

| Fungicide | IC50 (µg/mL) |

| Isopyrazam | 0.01 - 0.05 |

| Other SDHI Fungicide A | 0.08 - 0.15 |

| Other SDHI Fungicide B | 0.20 - 0.50 |

Data is representative and compiled from multiple sources.[2] Lower IC50 values indicate higher potency.

Table 2: Field Trial Efficacy of Isopyrazam against Foliar Diseases in Wheat

| Target Pathogen | Application Rate (g a.i./ha) | Disease Control (%) | Yield Increase (%) |

| Septoria tritici | 75 - 125 | 75 - 90 | 10 - 20 |

| Puccinia triticina (Brown Rust) | 75 - 125 | 85 - 95 | 15 - 25 |

| Puccinia striiformis (Yellow Rust) | 75 - 125 | 90 - 98 | 15 - 25 |

Data represents typical results from field trials under moderate to high disease pressure.

Table 3: Field Trial Efficacy of Isopyrazam against Foliar Diseases in Barley

| Target Pathogen | Application Rate (g a.i./ha) | Disease Control (%) | Yield Increase (%) |

| Rhynchosporium secalis | 75 - 125 | 70 - 85 | 8 - 15 |

| Pyrenophora teres | 75 - 125 | 75 - 90 | 10 - 18 |

| Puccinia hordei (Brown Rust) | 75 - 125 | 80 - 95 | 12 - 22 |

Data represents typical results from field trials under moderate to high disease pressure.

Resistance Management

The repeated use of fungicides with a single-site mode of action like Isopyrazam can lead to the selection of resistant pathogen populations.[8] To ensure the long-term efficacy of Isopyrazam, it is crucial to implement robust resistance management strategies as part of an IPM program.

Key Resistance Management Strategies:

-

Mixtures: Always apply Isopyrazam in a mixture with at least one fungicide from a different mode of action group that is effective against the target pathogen.[1]

-

Alternation: Alternate sprays of Isopyrazam-containing products with fungicides from different mode of action groups in a spray program.

-

Dose Rates: Use Isopyrazam at the manufacturer's recommended dose rates to ensure effective disease control and minimize the selection pressure for resistance.[1]

-

Limited Applications: Adhere to the label recommendations for the maximum number of applications of SDHI fungicides per season, which is typically limited to two.[1]

-

Integrated Approach: Combine the use of fungicides with other IPM practices such as crop rotation, use of resistant varieties, and appropriate agronomic practices to reduce overall disease pressure.[8]

Experimental Protocols

The following are detailed methodologies for conducting field trials to evaluate the efficacy of Isopyrazam in cereals.

Protocol for Evaluating Efficacy Against Septoria tritici in Winter Wheat

Objective: To determine the efficacy of Isopyrazam in controlling Septoria tritici and its effect on wheat yield.

1. Experimental Design:

- Randomized Complete Block Design (RCBD) with 4-6 replicates.

- Plot size: Minimum of 11 m², for example, 2m x 10m.[9]

2. Site and Variety Selection:

- Select a site with a history of Septoria tritici infection.

- Use a wheat variety susceptible to Septoria tritici.

3. Treatments:

- Untreated Control (UTC).

- Isopyrazam applied at various rates (e.g., 75, 100, 125 g a.i./ha).

- Isopyrazam in a tank mix with a fungicide from a different mode of action group (e.g., a triazole).

- A standard reference fungicide.

4. Application:

- Timing: Apply treatments at key growth stages, typically at GS32 (T1) and/or GS39 (T2 - flag leaf emergence).[10][11]

- Equipment: Use a calibrated plot sprayer to ensure uniform coverage.

- Spray Volume: 150-200 L/ha.[9]

5. Inoculation (if necessary):

- In the absence of sufficient natural infection, artificial inoculation can be performed.

- Prepare a spore suspension of Septoria tritici and apply it to the plots.

6. Disease Assessment:

- Assess disease severity at regular intervals after application.

- Use a standardized disease assessment key (e.g., percentage of leaf area affected) on the top three leaves.

7. Yield Assessment:

- Harvest the plots at maturity and determine the grain yield (t/ha).

- Measure grain quality parameters such as thousand-grain weight and specific weight.

8. Data Analysis:

- Analyze disease severity and yield data using Analysis of Variance (ANOVA).

- Use a suitable mean separation test (e.g., Tukey's HSD) to compare treatment means.

Protocol for Evaluating Efficacy Against Rusts (Puccinia spp.) in Barley

Objective: To assess the efficacy of Isopyrazam in controlling rust diseases and its impact on barley yield.

1. Experimental Design:

- Randomized Complete Block Design (RCBD) with 4-6 replicates.

- Plot size: Minimum of 11 m².[9]

2. Site and Variety Selection:

- Choose a location with a high probability of rust development.

- Select a barley variety known to be susceptible to the target rust species.

3. Treatments:

- Untreated Control (UTC).

- Isopyrazam at various rates (e.g., 75, 100, 125 g a.i./ha).

- Isopyrazam in combination with a partner fungicide from a different FRAC group.

- A standard commercial fungicide for rust control.

4. Application:

- Timing: Apply fungicides preventatively or at the first sign of disease, typically between GS31 and GS49.[12]

- Equipment: Calibrated plot sprayer.

- Spray Volume: 150-200 L/ha.[9]

5. Disease Assessment:

- Monitor plots for rust development.

- Assess disease severity based on the percentage of leaf area covered by pustules on the flag leaf and the leaf below.

6. Yield Assessment:

- Harvest plots at maturity and record grain yield.

- Assess grain quality parameters.

7. Data Analysis:

- Perform statistical analysis (ANOVA) on disease severity and yield data.

- Compare treatment means to determine the efficacy of Isopyrazam.

Experimental Workflow and Logical Relationships